Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate
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Overview
Description
Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, an ethoxy group, and an oxopropanoyl group attached to the thiophene ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Attachment of the ethoxy and oxopropanoyl groups: These groups are introduced through nucleophilic substitution reactions using ethoxy and oxopropanoyl reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or oxopropanoyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate: A similar compound with a pyrrolidine ring instead of a thiophene ring.
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Another related compound with an azetidine ring.
Uniqueness
Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate is unique due to its thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical and pharmaceutical applications where other similar compounds may not be as effective.
Properties
CAS No. |
99429-79-5 |
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Molecular Formula |
C14H19NO5S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H19NO5S/c1-5-19-11(17)8-10(16)15-12-9(6-7-21-12)13(18)20-14(2,3)4/h6-7H,5,8H2,1-4H3,(H,15,16) |
InChI Key |
JOSPTWGIYHJUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=C(C=CS1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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